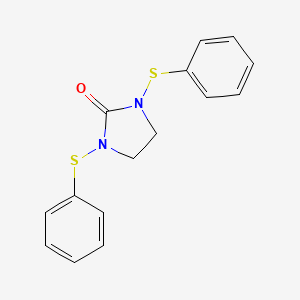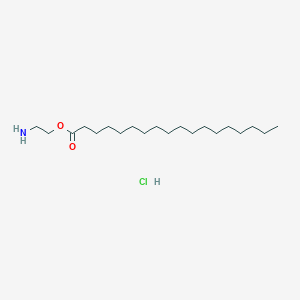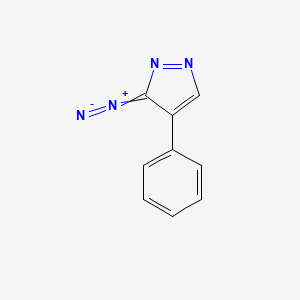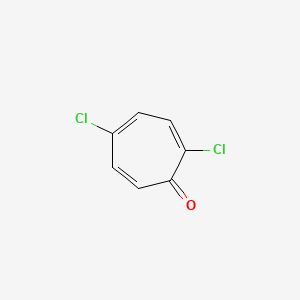
L-Tryptophylglycylglycylglycyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophylglycylglycylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids tryptophan, glycine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide may confer specific biochemical properties that can be exploited for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of glycine and L-tryptophan. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter approach, genes encoding the peptide sequence are inserted into microbial hosts such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture using chromatographic techniques.
化学反应分析
Types of Reactions
L-Tryptophylglycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions may target disulfide bonds if present in modified versions of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with activated carboxyl groups in the presence of coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in tryptophan can lead to the formation of kynurenine derivatives, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
L-Tryptophylglycylglycylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The peptide may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Materials Science: Its unique sequence can be exploited to design peptide-based materials with specific properties, such as self-assembly or biocompatibility.
Biotechnology: The peptide can be used in the development of biosensors or as a substrate for enzymatic assays.
作用机制
The mechanism of action of L-Tryptophylglycylglycylglycyl-L-tyrosine depends on its specific application. In pharmacology, the peptide may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary widely but may include neurotransmitter receptors, kinases, or proteases.
相似化合物的比较
L-Tryptophylglycylglycylglycyl-L-tyrosine can be compared with other peptides containing tryptophan and tyrosine, such as:
L-Tryptophyl-L-tyrosine: A simpler dipeptide with distinct biochemical properties.
L-Tryptophylglycyl-L-tyrosine: A tripeptide with different spatial arrangement and potential interactions.
L-Tryptophylglycylglycyl-L-phenylalanine: A similar tetrapeptide with phenylalanine instead of tyrosine, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific sequence, which may confer unique structural and functional properties not found in other peptides.
属性
CAS 编号 |
15035-26-4 |
|---|---|
分子式 |
C26H30N6O7 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H30N6O7/c27-19(10-16-11-28-20-4-2-1-3-18(16)20)25(37)31-13-23(35)29-12-22(34)30-14-24(36)32-21(26(38)39)9-15-5-7-17(33)8-6-15/h1-8,11,19,21,28,33H,9-10,12-14,27H2,(H,29,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t19-,21-/m0/s1 |
InChI 键 |
SVEKLTAKCGXUQU-FPOVZHCZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


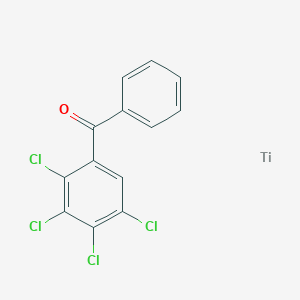
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
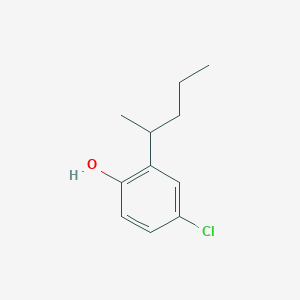
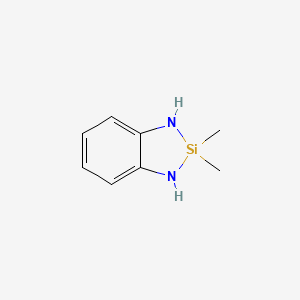
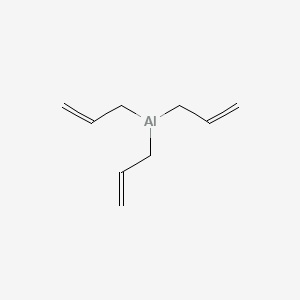
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

